2-(Aminomethyl)pyrimidine-5-carboxylic acid hydrochloride 2-(Aminomethyl)pyrimidine-5-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 2044713-83-7
VCID: VC4281230
InChI: InChI=1S/C6H7N3O2.ClH/c7-1-5-8-2-4(3-9-5)6(10)11;/h2-3H,1,7H2,(H,10,11);1H
SMILES: C1=C(C=NC(=N1)CN)C(=O)O.Cl
Molecular Formula: C6H8ClN3O2
Molecular Weight: 189.6

2-(Aminomethyl)pyrimidine-5-carboxylic acid hydrochloride

CAS No.: 2044713-83-7

Cat. No.: VC4281230

Molecular Formula: C6H8ClN3O2

Molecular Weight: 189.6

* For research use only. Not for human or veterinary use.

2-(Aminomethyl)pyrimidine-5-carboxylic acid hydrochloride - 2044713-83-7

Specification

CAS No. 2044713-83-7
Molecular Formula C6H8ClN3O2
Molecular Weight 189.6
IUPAC Name 2-(aminomethyl)pyrimidine-5-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C6H7N3O2.ClH/c7-1-5-8-2-4(3-9-5)6(10)11;/h2-3H,1,7H2,(H,10,11);1H
Standard InChI Key ZOBMJZVGGADAJD-UHFFFAOYSA-N
SMILES C1=C(C=NC(=N1)CN)C(=O)O.Cl

Introduction

Structural and Physicochemical Properties

The molecular formula of 2-(aminomethyl)pyrimidine-5-carboxylic acid hydrochloride is C₆H₈N₃O₂·HCl, yielding a molecular weight of 190.02 g/mol. Pyrimidine derivatives typically exhibit high thermal stability, with decomposition points often exceeding 300°C . For example, 2-amino-4-methylpyrimidine-5-carboxylic acid (CAS 769-51-7) decomposes at 313–316°C, suggesting analogous thermal resilience for the target compound . The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmacological applications.

Key physicochemical parameters inferred from related compounds include:

  • Density: ~1.4 g/cm³ (similar to 2-amino-4-methylpyrimidine-5-carboxylic acid)

  • Boiling Point: >450°C (extrapolated from pyrimidine analogs under reduced pressure)

  • LogP: ~0.6–1.0, indicating moderate hydrophilicity

The aminomethyl group at position 2 introduces a basic nitrogen, which protonates under physiological conditions, while the carboxylic acid at position 5 contributes to zwitterionic character. This duality facilitates interactions with both hydrophobic and hydrophilic regions of biological targets .

Synthetic Methodologies

The synthesis of 2-(aminomethyl)pyrimidine-5-carboxylic acid hydrochloride can be conceptualized through a multi-step route inspired by analogous pyrimidine syntheses. A plausible pathway involves:

Step 1: Formation of the Pyrimidine Core

Starting with 5-bromo-2-cyanopyrimidine, nucleophilic aromatic substitution introduces the aminomethyl group. For instance, reacting 5-bromo-2-cyanopyrimidine with benzylamine in the presence of a copper catalyst (e.g., CuI) and a base (e.g., Cs₂CO₃) could yield 2-(benzylaminomethyl)-5-cyanopyrimidine . This approach mirrors the synthesis of 5-benzyloxy-2-cyanopyrimidine, where cesium carbonate and cuprous iodide facilitate coupling reactions .

Step 2: Hydrolysis of the Nitrile Group

The cyano group at position 5 is hydrolyzed to a carboxylic acid under alkaline conditions. For example, treatment with potassium hydroxide (KOH) in aqueous solution at elevated temperatures (80–100°C) converts the nitrile to a carboxylate, which is acidified to yield the free carboxylic acid . This step is critical for introducing the acidic moiety necessary for salt formation.

Step 3: Salt Formation

The free base 2-(aminomethyl)pyrimidine-5-carboxylic acid is treated with hydrochloric acid (HCl) to form the hydrochloride salt. This step enhances crystallinity and stability, as observed in the synthesis of 5-aminomethyl-pyridine-2-carboxylic acid methyl ester dihydrochloride .

Representative Reaction Scheme:

  • Nucleophilic Substitution:
    5-Bromo-2-cyanopyrimidine+BenzylamineCuI, Cs2CO32-(Benzylaminomethyl)-5-cyanopyrimidine\text{5-Bromo-2-cyanopyrimidine} + \text{Benzylamine} \xrightarrow{\text{CuI, Cs}_2\text{CO}_3} \text{2-(Benzylaminomethyl)-5-cyanopyrimidine}

  • Nitrile Hydrolysis:
    2-(Benzylaminomethyl)-5-cyanopyrimidineKOH, H2O2-(Benzylaminomethyl)-5-carboxypyrimidine\text{2-(Benzylaminomethyl)-5-cyanopyrimidine} \xrightarrow{\text{KOH, H}_2\text{O}} \text{2-(Benzylaminomethyl)-5-carboxypyrimidine}

  • Salt Formation:
    2-(Aminomethyl)pyrimidine-5-carboxylic acid+HCl2-(Aminomethyl)pyrimidine-5-carboxylic acid hydrochloride\text{2-(Aminomethyl)pyrimidine-5-carboxylic acid} + \text{HCl} \rightarrow \text{2-(Aminomethyl)pyrimidine-5-carboxylic acid hydrochloride}

Biological Activity and Applications

Pyrimidine derivatives with carboxylate and aminomethyl groups exhibit notable biological activity. For instance, 2-amino-4-hydroxypyrimidine-5-carboxylates demonstrate antibacterial properties by inhibiting 2-C-methyl-d-erythritol-2,4-cyclodiphosphate synthase (IspF), a zinc-dependent enzyme in the methylerythritol phosphate pathway . The carboxylate group chelates the active-site zinc ion, while the aminomethyl substituent interacts with hydrophobic residues .

The hydrochloride salt of 2-(aminomethyl)pyrimidine-5-carboxylic acid may enhance solubility and bioavailability compared to its free base, making it a candidate for:

  • Antimicrobial Agents: Targeting zinc-dependent enzymes in pathogens

  • Anticancer Therapeutics: Interfering with nucleotide biosynthesis pathways

  • Neurological Modulators: Acting as GABA receptor ligands due to structural similarity to pyridazine derivatives

Future Research Directions

Further studies should focus on:

  • Crystallographic Analysis: Resolving the three-dimensional structure to optimize ligand-receptor interactions

  • Structure-Activity Relationships (SAR): Modifying substituents to enhance potency and selectivity

  • In Vivo Pharmacokinetics: Assessing absorption, distribution, and metabolism in model organisms

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